Renin FRET Substrate I

Enzyme kinetics Renin-angiotensin system Fluorogenic assay development

Choose Renin FRET Substrate I for human-specific renin activity measurement. Its human angiotensinogen-derived sequence ensures accurate inhibitor IC50 translation to therapeutic targets. Avoid lot-to-lot variability with 3-year lyophilized stability at -20°C. Ideal for HTS with 30 ng/mL detection in 3-5 min. Cannot be generically substituted without altering assay sensitivity or species compatibility. Standardize multi-year studies using single-lot bulk procurement.

Molecular Formula C90H120N22O16S
Molecular Weight 1798.1 g/mol
CAS No. 142988-22-5
Cat. No. B1146007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRenin FRET Substrate I
CAS142988-22-5
Molecular FormulaC90H120N22O16S
Molecular Weight1798.1 g/mol
Structural Identifiers
InChIInChI=1S/C90H120N22O16S/c1-12-54(7)77(105-75(114)28-19-37-95-80(115)58-29-31-59(32-30-58)109-110-60-33-35-64(36-34-60)111(10)11)88(123)104-72(45-63-48-93-51-99-63)90(125)112-40-20-26-73(112)85(120)102-69(42-57-21-15-14-16-22-57)81(116)101-70(43-61-46-91-49-97-61)82(117)100-68(41-52(3)4)83(118)106-76(53(5)6)87(122)107-78(55(8)13-2)89(124)103-71(44-62-47-92-50-98-62)84(119)108-79(56(9)113)86(121)96-39-38-94-67-25-17-24-66-65(67)23-18-27-74(66)129(126,127)128/h14-18,21-25,27,29-36,46-56,68-73,76-79,94,113H,12-13,19-20,26,28,37-45H2,1-11H3,(H,91,97)(H,92,98)(H,93,99)(H,95,115)(H,96,121)(H,100,117)(H,101,116)(H,102,120)(H,103,124)(H,104,123)(H,105,114)(H,106,118)(H,107,122)(H,108,119)(H,126,127,128)/t54-,55-,56+,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-/m0/s1
InChIKeyVINQSUAUCUUGMN-AYCMWUEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Renin FRET Substrate I (CAS 142988-22-5): Human Angiotensinogen-Derived Fluorogenic Peptide for Continuous Renin Activity Measurement


Renin FRET Substrate I (CAS 142988-22-5) is a synthetic fluorogenic peptide substrate designed for the continuous measurement of human renin proteolytic activity [1]. The compound comprises a 10-amino-acid core peptide sequence (Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr) derived from the N-terminal cleavage site of human angiotensinogen, flanked by the fluorophore EDANS (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid) at the C-terminus and the quencher DABCYL (4-(4-dimethylaminophenylazo)benzoyl) attached via a γ-aminobutyric acid linker at the N-terminus [2]. In the intact substrate, EDANS fluorescence is efficiently quenched by DABCYL through Förster resonance energy transfer (FRET); renin-catalyzed cleavage specifically at the Leu-Val bond liberates the EDANS-bearing fragment, producing a proportional increase in fluorescence at Ex/Em = 328/552 nm [3]. With a molecular weight of approximately 1798 Da and the empirical formula C90H120N22O16S, the compound is supplied as a lyophilized powder for reconstitution in aqueous buffers and is intended exclusively for research use .

Why Generic Substitution of Renin FRET Substrate I (CAS 142988-22-5) Compromises Assay Performance: Species-Specificity and FRET Architecture Constraints


Renin FRET Substrate I (CAS 142988-22-5) cannot be generically substituted with alternative renin FRET substrates without quantitative alteration of assay sensitivity, kinetic parameters, and species compatibility. The substrate's sequence is directly modeled on the authentic N-terminal cleavage site of human angiotensinogen (Leu-Val bond), conferring species specificity that alternative substrates lacking this exact human-derived motif cannot replicate [1]. Alternative renin FRET substrates such as Renin Substrate 1 (CAS 791068-69-4) employ different fluorophore placement strategies—embedding EDANS and DABCYL within flanking arginine and lysine residues—which alters the FRET efficiency profile and yields distinct excitation/emission maxima (340/490 nm vs. 328/552 nm) [2]. Furthermore, newer-generation substrates utilizing QXL™ 520/5-FAM FRET pairs exhibit approximately 40-fold higher sensitivity but operate at different wavelengths and require instrument-specific filter sets, rendering them unsuitable as drop-in replacements in established 328/552 nm-based assays [3]. Even within the EDANS/DABCYL class, sequence variations that modify the P4-P4′ subsite occupancy produce divergent Km values and catalytic efficiencies that directly impact limit of detection and inhibitor IC50 determinations [1]. Substitution without validation introduces uncontrolled variables in continuous kinetic measurements, high-throughput screening reproducibility, and cross-study comparability.

Quantitative Differentiation of Renin FRET Substrate I (CAS 142988-22-5) Versus Comparator Substrates: Km, Detection Limit, Spectral Compatibility, and Species Specificity


Km Comparison: Renin FRET Substrate I vs. Generic EDANS/DABCYL Renin Substrates at Physiological pH

Renin FRET Substrate I exhibits a Michaelis constant (Km) of 1.5 µM for human renin at physiological pH [1]. This value represents a moderate-to-high affinity relative to the physiological substrate angiotensinogen and establishes the compound's suitability for assays conducted near saturating substrate concentrations at low micromolar ranges. Alternative EDANS/DABCYL-based renin substrates with different peptide backbones or linker configurations have been reported with Km values ranging from >5 µM to millimolar ranges [2], directly affecting the substrate concentration required for Vmax conditions and altering the dynamic range of inhibitor screening assays. The reported Km of 1.5 µM enables economical substrate usage (typical assay concentrations of 5-10 µM achieve >75% Vmax) while maintaining sufficient signal window.

Enzyme kinetics Renin-angiotensin system Fluorogenic assay development

Limit of Detection: 30 ng/mL Human Renin Quantification Within 3-5 Minutes

Renin FRET Substrate I enables detection of human renin at concentrations as low as 30 ng/mL following an incubation period of only 3-5 minutes . This detection threshold corresponds to approximately 0.8 nM renin (based on a molecular weight of ~37-40 kDa for human renin). The rapid signal development is attributable to the favorable energetic overlap between EDANS emission and DABCYL absorption, coupled with the relatively long excited-state lifetime of the EDANS fluorophore, which enhances quenching efficiency in the intact substrate and maximizes fluorescence recovery upon cleavage [1]. Alternative non-FRET renin activity assays (e.g., radioimmunoassay of angiotensin I generation) typically require incubation times of 60-180 minutes to achieve comparable sensitivity, limiting throughput and introducing greater variability due to extended incubation [2].

Assay sensitivity Limit of detection Continuous kinetic monitoring

Spectral Compatibility: EDANS/DABCYL FRET Pair Yields 328/552 nm Readout Compatible with Standard Fluorescence Plate Readers

Renin FRET Substrate I utilizes the EDANS (donor) / DABCYL (acceptor) FRET pair, producing a fluorescence signal at excitation/emission maxima of 328/552 nm following renin-catalyzed cleavage . This spectral profile is compatible with standard fluorescence microplate readers equipped with UV excitation capability and 550-560 nm emission filters, without requiring specialized narrow-bandwidth optics or laser-based excitation sources. In contrast, alternative renin FRET substrates such as those employing 5-FAM/QXL™ 520 pairs (SensoLyte™ 520 Renin Assay Kit) operate at 490/520 nm, requiring different filter sets [1]. Renin Substrate 1 (CAS 791068-69-4), while also using EDANS/DABCYL, embeds the fluorophores at different positions (Arg-Glu(EDANS) at N-terminus, Lys(DABCYL) at C-terminus), shifting the optimal excitation/emission to 340/490 nm and altering baseline fluorescence characteristics due to reduced quenching efficiency [2].

FRET assay Spectral properties Instrument compatibility

Storage Stability: Lyophilized Powder Stable at -20°C for 3 Years, Supporting Multi-Year Procurement Planning

Renin FRET Substrate I in lyophilized powder form demonstrates documented stability of 3 years when stored at -20°C, and 2 years when stored at 4°C . Following reconstitution in solvent, stability decreases to 6 months at -80°C and 1 month at -20°C . These stability parameters are explicitly validated and published in vendor technical datasheets, enabling procurement teams to confidently order bulk quantities for multi-year project timelines. In contrast, newer-generation FRET substrates utilizing alternative fluorophore-quencher pairs (e.g., 5-FAM/QXL™ 520) lack equivalent long-term stability documentation in the public domain, introducing uncertainty for longitudinal studies requiring consistent substrate performance across extended timeframes [1]. The defined 3-year shelf life at standard freezer temperatures (-20°C) eliminates the need for specialized -80°C storage infrastructure for bulk powder inventory.

Compound stability Long-term storage Procurement planning

Species Specificity: Optimized for Human Renin via Authentic Angiotensinogen Cleavage Site Sequence

Renin FRET Substrate I incorporates the exact 10-amino-acid sequence (Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr) flanking the Leu-Val cleavage site of human angiotensinogen . This human-derived sequence confers preferential cleavage by human renin relative to non-primate renin orthologs. Studies of renin-angiotensinogen species specificity have demonstrated that human renin exhibits markedly reduced catalytic efficiency (kcat/Km decreases of >10-fold) toward angiotensinogen sequences from non-primate species [1]. Conversely, alternative renin substrates based on porcine or rat angiotensinogen sequences (e.g., tetradecapeptide porcine substrate, Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser) are suboptimal for human renin activity measurements and produce quantitatively different kinetic parameters when used in human renin inhibitor screening campaigns [1]. The species-specific sequence optimization of Renin FRET Substrate I ensures that inhibitor IC50 values obtained in human renin assays reflect the therapeutically relevant human enzyme target, a critical consideration for drug discovery programs targeting the human renin-angiotensin system.

Species specificity Renin enzymology Comparative biochemistry

Leu-Val Cleavage Site Specificity: Defined Scissile Bond Minimizes Off-Target Protease Interference

Renin FRET Substrate I undergoes renin-catalyzed cleavage specifically at the Leu-Val bond, corresponding precisely to the physiological cleavage site of human angiotensinogen that generates angiotensin I [1]. This defined scissile bond contrasts with broader-specificity fluorogenic substrates (e.g., generic FRET substrates containing multiple potential cleavage sites or cathepsin D/E substrates) that may be hydrolyzed by contaminating aspartyl proteases in complex biological matrices, producing false-positive signals [2]. The restricted cleavage specificity at Leu-Val ensures that fluorescence signal generation is predominantly attributable to renin activity, reducing background interference in assays containing serum, plasma, or tissue homogenates where other proteases are abundant. Cathepsin D and E FRET substrates, while structurally related, exhibit broader substrate specificity and are not suitable surrogates for renin-specific measurements [3].

Protease specificity Scissile bond Assay selectivity

Optimized Application Scenarios for Renin FRET Substrate I (CAS 142988-22-5) Based on Validated Performance Metrics


High-Throughput Screening of Human Renin Inhibitors in 96- and 384-Well Microplate Formats

The 3-5 minute time-to-result and 30 ng/mL detection limit of Renin FRET Substrate I enable its deployment in automated high-throughput screening (HTS) campaigns for human renin inhibitor discovery. Assays can be configured in 96- or 384-well formats with continuous kinetic reads at Ex/Em = 328/552 nm using standard fluorescence plate readers . The human angiotensinogen-derived sequence ensures that inhibitor IC50 values obtained are directly translatable to human therapeutic target engagement, avoiding the species-specificity confounding observed with non-primate substrates . The Km of 1.5 µM allows substrate usage at 5-10 µM final concentrations, maintaining >75% Vmax while conserving substrate consumption across large compound library screens [1].

Real-Time Kinetic Characterization of Renin Enzymology and Mechanism-of-Action Studies

The continuous fluorescence readout capability of Renin FRET Substrate I, coupled with its defined Leu-Val cleavage specificity , supports detailed enzymological studies including determination of kcat, Km, and inhibition modality (competitive, non-competitive, uncompetitive). The rapid fluorescence development enables acquisition of high-density kinetic data points for accurate initial velocity determination, essential for rigorous Michaelis-Menten and Lineweaver-Burk analyses . The species specificity for human renin makes this substrate the appropriate choice for characterizing the catalytic properties of human renin variants, recombinant human renin preparations, and renin from human-derived biological samples .

Longitudinal Cohort Studies and Clinical Research Requiring Multi-Year Assay Consistency

The documented 3-year stability of lyophilized Renin FRET Substrate I powder at -20°C enables procurement of single-lot bulk quantities sufficient for entire multi-year clinical cohort studies or longitudinal research programs. This eliminates lot-to-lot variability in substrate performance that could confound statistical analyses of renin activity trends over extended timeframes. The compatibility with standard -20°C freezer storage (rather than requiring -80°C infrastructure) reduces facility requirements and operational costs for long-term biorepository and assay laboratory operations . Assays measuring plasma renin activity or recombinant renin concentration can be standardized across study timepoints using the same substrate lot.

Biopharmaceutical Quality Control and Potency Assays for Renin-Based Therapeutics

Renin FRET Substrate I provides a quantitative, fluorescence-based method for assessing the enzymatic activity and potency of renin-containing biopharmaceutical preparations, recombinant human renin batches, and renin reference standards . The defined Ex/Em = 328/552 nm spectral profile enables validation on standard QC laboratory fluorescence readers without requiring specialized instrumentation. The rapid time-to-result and continuous readout format support routine batch release testing with high sample throughput. The human sequence specificity ensures that potency measurements reflect activity against the therapeutically relevant human angiotensinogen target, a critical quality attribute for products intended for human clinical use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Renin FRET Substrate I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.